(S)-3-((tert-Butoxycarbonyl)amino)-3-(2,3,4-trifluorophenyl)propanoic acid
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Overview
Description
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,3,4-trifluorophenyl)propanoic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trifluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,3,4-trifluorophenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps. This is achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Backbone: The protected amino compound is then subjected to a series of reactions to introduce the propanoic acid backbone. This may involve the use of Grignard reagents or other organometallic reagents to form the desired carbon-carbon bonds.
Introduction of the Trifluorophenyl Group: The trifluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable trifluorophenyl halide reacts with the intermediate compound.
Deprotection: Finally, the Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the target compound.
Industrial Production Methods
Industrial production of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,3,4-trifluorophenyl)propanoic acid follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,3,4-trifluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluorophenyl moiety, where nucleophiles such as amines or thiols replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted trifluorophenyl derivatives.
Scientific Research Applications
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,3,4-trifluorophenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,3,4-trifluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl moiety enhances the compound’s binding affinity and selectivity towards these targets. The Boc-protected amino group can be selectively deprotected to reveal the active amino group, which can participate in various biochemical reactions. The compound’s effects are mediated through modulation of specific signaling pathways and inhibition or activation of target enzymes.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanoic acid: Lacks the Boc protecting group, making it more reactive but less stable.
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trifluorophenyl)propanoic acid: Similar structure but with different fluorine substitution pattern, affecting its reactivity and binding properties.
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,3,5-trifluorophenyl)propanoic acid: Another isomer with distinct chemical and biological properties.
Uniqueness
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,3,4-trifluorophenyl)propanoic acid is unique due to its specific trifluorophenyl substitution pattern and the presence of the Boc protecting group. These features confer distinct chemical reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H16F3NO4 |
---|---|
Molecular Weight |
319.28 g/mol |
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4-trifluorophenyl)propanoic acid |
InChI |
InChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-9(6-10(19)20)7-4-5-8(15)12(17)11(7)16/h4-5,9H,6H2,1-3H3,(H,18,21)(H,19,20)/t9-/m0/s1 |
InChI Key |
HVSGQIKAWJYFEL-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=C(C(=C(C=C1)F)F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C(=C(C=C1)F)F)F |
Origin of Product |
United States |
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